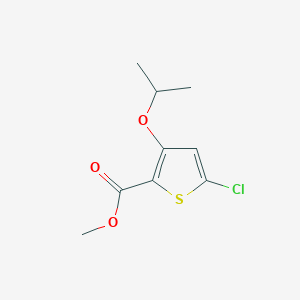

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate

CAS No.:

Cat. No.: VC16206188

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClO3S |

|---|---|

| Molecular Weight | 234.70 g/mol |

| IUPAC Name | methyl 5-chloro-3-propan-2-yloxythiophene-2-carboxylate |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-5(2)13-6-4-7(10)14-8(6)9(11)12-3/h4-5H,1-3H3 |

| Standard InChI Key | PZOADGHXQDQSEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(SC(=C1)Cl)C(=O)OC |

Introduction

Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate is an organic compound belonging to the thiophene derivatives, which are widely used in pharmaceuticals and materials science due to their unique properties. Despite its potential applications, detailed information on this specific compound is limited. This article aims to provide an overview of its structure, potential synthesis methods, and possible applications based on available data and related compounds.

Synthesis Methods

The synthesis of thiophene derivatives typically involves several steps, including the formation of the thiophene ring and the introduction of substituents. For Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate, a possible synthesis route might involve:

-

Thiophene Ring Formation: This can be achieved through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.

-

Chlorination: Introduction of a chlorine atom at the 5-position.

-

Isopropoxylation: Introduction of an isopropoxy group at the 3-position, possibly through nucleophilic substitution.

-

Esterification: Conversion of the carboxylic acid group to a methyl ester.

Specific conditions and reagents would depend on the desired yield and purity.

Potential Applications

Thiophene derivatives are known for their applications in:

-

Pharmaceuticals: They exhibit various biological activities, including antimicrobial and anticancer properties.

-

Materials Science: Used in organic electronics and photovoltaics due to their conductivity and optical properties.

-

Agricultural Chemicals: Some derivatives have been explored as pesticides or plant growth regulators.

While specific applications for Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate are not documented, its structure suggests potential uses similar to other thiophene derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume